Ethyl 2-(hydroxyimino)-3-oxobutanoate
Overview
Description
Ethyl 2-(hydroxyimino)-3-oxobutanoate is a chemical compound with the molecular formula C6H9NO4. It is known for its applications in organic synthesis, particularly in the formation of peptide bonds. This compound is characterized by its oxime and ester functional groups, which contribute to its reactivity and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-(hydroxyimino)-3-oxobutanoate can be synthesized through the reaction of ethyl acetoacetate with hydroxylamine hydrochloride. The reaction typically occurs in the presence of a base such as sodium acetate, which facilitates the formation of the oxime group. The reaction can be summarized as follows:
Ethyl acetoacetate+Hydroxylamine hydrochloride→Ethyl 2-(hydroxyimino)-3-oxobutanoate+HCl
Industrial Production Methods: On an industrial scale, the synthesis of this compound involves similar reaction conditions but may utilize continuous flow reactors to enhance efficiency and yield. The use of solvents such as ethanol or methanol can aid in the dissolution of reactants and improve the overall reaction rate.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso compounds.
Reduction: The compound can be reduced to form amines or hydroxylamines, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the oxime group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of nitroso compounds.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted oxime derivatives.
Scientific Research Applications
Ethyl 2-(hydroxyimino)-3-oxobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: The compound is employed in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ethyl 2-(hydroxyimino)-3-oxobutanoate involves its ability to form stable intermediates in chemical reactions. The oxime group can act as a nucleophile or electrophile, depending on the reaction conditions. This versatility allows the compound to participate in a variety of chemical transformations, making it a valuable tool in synthetic chemistry.
Molecular Targets and Pathways:
Nucleophilic Attack: The oxime group can undergo nucleophilic attack by various reagents, leading to the formation of new chemical bonds.
Electrophilic Addition: The compound can also act as an electrophile, reacting with nucleophiles to form substituted products.
Comparison with Similar Compounds
Ethyl 2-(hydroxyimino)-3-oxobutanoate can be compared with other similar compounds such as:
Ethyl (hydroxyimino)cyanoacetate: Known for its use in peptide synthesis and as a coupling additive.
Ethyl acetoacetate: A precursor in the synthesis of this compound and widely used in organic synthesis.
Hydroxylamine derivatives: Compounds like hydroxylamine hydrochloride are used in the synthesis of oximes and related compounds.
Uniqueness: this compound is unique due to its dual functionality as both an oxime and an ester, which allows it to participate in a wide range of chemical reactions. Its stability and reactivity make it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
ethyl (E)-3-hydroxy-2-nitrosobut-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4/c1-3-11-6(9)5(7-10)4(2)8/h8H,3H2,1-2H3/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTHITHXCDMTDK-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C)O)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(/C)\O)/N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5408-04-8 | |
Record name | Butanoic acid, 2-(hydroxyimino)-3-oxo-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005408048 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC10758 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10758 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Butanoic acid, 2-(hydroxyimino)-3-oxo-, ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.563 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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